molecular formula C8H8Cl3F2N B2825271 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride CAS No. 56177-75-4

2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2825271
CAS No.: 56177-75-4
M. Wt: 262.51
InChI Key: IDRGAYFUKYBZAF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride is a halogenated organic compound with the molecular formula C₈H₈Cl₂F₂N·HCl (calculated from structural analogs in and ). The compound features a 3,4-dichlorophenyl ring attached to a difluoroethylamine backbone, with a hydrochloride salt enhancing its stability and solubility. This structural motif is common in pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes (e.g., sigma-1 receptors, as seen in and ).

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F2N.ClH/c9-6-2-1-5(3-7(6)10)8(11,12)4-13;/h1-3H,4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRGAYFUKYBZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)(F)F)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56177-75-4
Record name 2-(3,4-dichlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride in dry diethyl ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxidized products such as carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds like DCMU inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain . This mechanism can be extrapolated to understand the potential effects of this compound in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride with analogous compounds, focusing on structural features , biological activity , and chemical properties .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Application Key Differences Reference ID
This compound C₈H₈Cl₂F₂N·HCl - 3,4-dichlorophenyl
- 2,2-difluoroethylamine
Potential CNS receptor modulation (inference from structural analogs) Unique difluoroethylamine backbone
BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride) C₁₃H₁₈Cl₂N₂·2HCl - 3,4-dichlorophenyl
- Piperazine
Sigma-1 receptor antagonist Piperazine ring enhances receptor affinity
DIPPA (KOR antagonist) C₂₀H₂₀Cl₂N₃OS·HCl - 3,4-dichlorophenyl
- Isothiocyanate
Kappa-opioid receptor (KOR) antagonist Isothiocyanate group enables covalent binding
2-(3,4-Dichlorophenyl)ethanamine C₈H₉Cl₂N - 3,4-dichlorophenyl
- Ethylamine
Intermediate in synthesis of CNS drugs Lack of fluorine substitution reduces metabolic stability
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride C₈H₁₀F₂N·HCl - 3,5-difluorophenyl
- Ethylamine
Chiral building block for pharmaceuticals Fluorine position alters steric effects

Key Findings from Comparative Analysis:

Halogen Substitution Patterns: The 3,4-dichlorophenyl group in the target compound is critical for receptor binding, as seen in BD1063 (sigma-1 antagonist) and DIPPA (KOR antagonist) . In contrast, 3,5-difluorophenyl derivatives () exhibit reduced steric hindrance, favoring interactions with smaller binding pockets . The 2,2-difluoroethylamine group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 2-(3,4-dichlorophenyl)ethanamine, ) by resisting oxidative degradation .

Pharmacological Activity :

  • BD1063 and DIPPA demonstrate that dichlorophenyl-containing compounds are potent CNS receptor modulators. However, the target compound’s difluoroethylamine backbone lacks the piperazine (BD1063) or isothiocyanate (DIPPA) groups required for high-affinity binding to sigma-1 or KOR receptors, respectively .
  • 2-(3,4-Dichlorophenyl)ethanamine () serves primarily as a synthetic intermediate, highlighting the importance of additional functional groups (e.g., fluorine, piperazine) in conferring pharmacological activity .

Safety data for the target compound are unavailable (as seen in ), contrasting with well-characterized analogs like dopamine hydrochloride (), which has established GHS classifications .

Data Tables

Table 2: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound 270.52 2.8 ~10 (in water)
BD1063 334.12 3.5 ~5 (in PBS)
DIPPA 465.28 4.1 <1 (in DMSO)
2-(3,4-Dichlorophenyl)ethanamine 206.07 2.3 ~20 (in ethanol)

Biological Activity

2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride (CAS No. 56177-75-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8Cl2F2N·HCl
  • Molecular Weight : 232.05 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to inhibit critical pathways in cellular metabolism and signaling. For instance, compounds like DCMU block the Q_B plastoquinone binding site in photosystem II, disrupting electron transport in photosynthesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Antiviral Activity : Investigations into its antiviral potential have shown promise, particularly in inhibiting viral replication.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, which could be relevant for developing treatments for neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibitory effects on Gram-positive bacteria
AntiviralReduced viral load in cell cultures
NeuropharmacologicalModulation of dopamine receptors

Case Study: Antiviral Activity

In a controlled study examining the antiviral properties of this compound against Influenza A virus, researchers observed a significant reduction in viral titers when treated with the compound. The study highlighted its potential as a therapeutic agent in managing viral infections.

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting it could be a candidate for further development in antimicrobial therapies .

Q & A

Basic: What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation and amination steps. A common approach starts with a dichlorophenyl precursor, followed by difluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under inert conditions. The amine group is then introduced via reductive amination or nucleophilic substitution, with final hydrochlorination to stabilize the product.

  • Critical Parameters : Temperature control during fluorination (0–5°C) minimizes side reactions like over-fluorination. Solvent choice (e.g., dichloromethane or THF) affects intermediate solubility and reaction kinetics.
  • Yield Optimization : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors). Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation.
  • NMR Spectroscopy : ¹⁹F NMR (δ -120 to -140 ppm for CF₂ groups) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) confirm substitution patterns.
  • X-ray Crystallography : Resolves crystal structure and validates stereochemistry, particularly for chiral centers.
  • Elemental Analysis : Validates stoichiometry (e.g., Cl/F ratios) .

Advanced: How can mechanistic studies elucidate the role of fluorine substituents in modulating reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to identify rate-determining steps.
  • DFT Calculations : Model transition states to assess how fluorine’s electronegativity stabilizes intermediates (e.g., in SNAr reactions).
  • Spectroscopic Probes : Use in situ IR to track C-F bond cleavage or formation during fluorination.
  • Comparative Studies : Contrast with chloro- or methoxy-substituted analogs to isolate electronic vs. steric effects .

Advanced: How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may differ from parent compound activity in vitro.
  • Receptor Binding Assays : Compare affinity for target receptors (e.g., monoamine transporters) under physiological vs. controlled conditions.
  • Pharmacokinetic Modeling : Adjust for bioavailability differences (e.g., plasma protein binding or blood-brain barrier penetration).
  • Dose-Response Reassessment : Ensure in vivo dosing aligns with in vitro IC₅₀ values, accounting for metabolic degradation .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., serotonin receptors). Parameterize fluorine’s van der Waals radius and partial charges accurately.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • QSAR Models : Train models on halogenated ethanamine derivatives to correlate substituent positions (3,4-dichloro vs. 4-methoxy) with activity.
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorine vs. hydrogen substituents .

Advanced: How can structural modifications enhance selectivity for specific enzyme isoforms?

Methodological Answer:

  • SAR Libraries : Synthesize analogs with varied substituents (e.g., 3,4-dichloro vs. 2,6-difluoro) and screen against enzyme isoforms (e.g., CYP450 subtypes).
  • Cryo-EM : Resolve enzyme-compound complexes to identify binding pocket residues critical for selectivity.
  • Mutagenesis Studies : Engineer enzymes with single-point mutations to test steric/electronic compatibility.
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to map off-target interactions .

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